4-fluoro-2,3-dihydro-1H-inden-1-ol
Description
The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and a hydroxyl group creates a molecule with potential for unique chemical and biological properties. This review will explore the significance of these structural motifs, the role of indanol derivatives as synthetic tools, and the specific research landscape concerning 4-fluoro-2,3-dihydro-1H-inden-1-ol.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When a fluorine atom is part of a chiral scaffold, such as an indanol, it can lead to compounds with enhanced pharmacological profiles.
Chiral indanols are valuable in asymmetric synthesis, where they can be used as chiral auxiliaries or as ligands for metal catalysts to control the stereochemical outcome of a reaction. The presence of a fluorine atom on the aromatic ring of the indanol scaffold can modulate the electronic properties of the system, potentially influencing the efficacy and selectivity of such catalytic processes. The combination of chirality and fluorination in the fluoroindanol scaffold thus represents a powerful strategy for the development of new synthetic methodologies and novel therapeutic agents.
Indanone and its derivatives, including indanols, are recognized as versatile intermediates for the diversification of drug candidates. nih.gov The indanone scaffold is a key structural motif in a variety of compounds with demonstrated medicinal potential, ranging from treatments for diabetes to serotonin receptor agonists. nih.gov Consequently, indanol derivatives, which are often prepared from the reduction of the corresponding indanones, serve as crucial building blocks in the synthesis of these more complex molecules. Their utility is highlighted in the preparation of compounds for treating neurodegenerative disorders like Alzheimer's disease. The rigid, bicyclic structure of the indanol core provides a reliable platform for the spatial arrangement of various functional groups, making it an attractive starting point for chemical synthesis.
Despite the clear importance of both fluorinated aromatics and indanol scaffolds, a comprehensive search of the scientific literature and chemical databases reveals a significant knowledge gap specifically concerning this compound. While its precursor, 4-fluoro-1-indanone (B1314931), and related derivatives are mentioned in the context of synthesizing fluorinated polyaromatic hydrocarbons, detailed studies on the synthesis, properties, and applications of this compound itself are conspicuously absent.
The compound is commercially available from various suppliers, indicating that synthetic routes to it exist, yet these methods are not detailed in peer-reviewed publications. This lack of published data means there is no information on its specific reactivity, spectral characterization, or potential applications in asymmetric catalysis or as a precursor for biologically active molecules. This represents a clear opportunity for future research to explore the chemistry of this specific isomer and unlock its potential.
The objective of this review is to contextualize the potential importance of this compound based on the established significance of its core structural components. It aims to highlight the synthetic versatility of the indanol framework and the advantageous properties imparted by fluorine substitution. Furthermore, this review serves to formally identify the current void in the research landscape regarding this specific compound, thereby outlining a clear direction for future synthetic and medicinal chemistry research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 52085-95-7 |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| IUPAC Name | this compound |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUNCRYHQOWNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298497 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-95-7 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Conventional Synthetic Approaches to 4-fluoro-2,3-dihydro-1H-inden-1-ol
Conventional methods for synthesizing this compound typically involve the preparation of the precursor ketone followed by its reduction. These approaches can be categorized into multi-step linear sequences and convergent strategies.
Multi-Step Linear Synthetic Sequences
Linear synthetic sequences involve the sequential modification of a starting material to build the target molecule. A plausible linear route to this compound could start from a commercially available fluorinated aromatic compound. For instance, a synthesis could commence with a Friedel-Crafts reaction on a fluorobenzene (B45895) derivative, followed by chain elongation and subsequent intramolecular cyclization to form the indanone ring system. The final step would be the reduction of the ketone to the desired alcohol.
Convergent Synthesis Strategies
Convergent syntheses involve the separate preparation of different fragments of the molecule, which are then combined at a later stage. For this compound, a convergent approach might involve the synthesis of a fluorinated aromatic component and a separate C3 side chain. These two fragments could then be coupled, for example, through a Grignard reaction or a palladium-catalyzed cross-coupling reaction, followed by cyclization and reduction.
Reduction of 4-fluoro-2,3-dihydro-1H-inden-1-one Precursors
The reduction of the ketone precursor, 4-fluoro-2,3-dihydro-1H-inden-1-one, is a critical and widely employed step in the synthesis of this compound. sigmaaldrich.com This transformation can be achieved using a variety of reducing agents.
Common Reducing Agents for Ketone Reduction:
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH4) | Methanol (B129727) or ethanol, room temperature | Mild and selective for ketones. |
| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, often at low temperatures | Powerful reducing agent, less selective than NaBH4. |
| Catalytic Hydrogenation | H2 gas, catalyst (e.g., Pd/C, PtO2), solvent (e.g., ethanol, ethyl acetate) | Can be used for stereoselective reductions. |
Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral compound. wikipedia.org
Chiral Auxiliary-Mediated Methodologies
One effective strategy for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com
In the context of synthesizing enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral auxiliary could be used to direct the stereoselective reduction of the prochiral ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one. Alternatively, a chiral auxiliary could be employed earlier in the synthesis to establish the stereocenter during the formation of the indane ring. A variety of chiral auxiliaries have been developed and are commercially available, including those based on ephedrine (B3423809) derivatives and oxazolidinones. sigmaaldrich.com
The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in the key bond-forming step. Subsequent removal of the auxiliary would then yield the desired enantiomer of this compound.
Chiral Catalyst-Mediated Enantioselective Reductions
The enantioselective reduction of the prochiral ketone 4-fluoro-2,3-dihydro-1H-inden-1-one is a primary strategy to obtain enantiomerically enriched this compound. This transformation is often accomplished using chiral catalysts, which can be broadly categorized into organocatalysts, transition metal complexes, and biocatalysts.
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. nih.govrsc.org Bifunctional thiourea-amine catalysts, for instance, have been successfully employed in the reduction of various aryl ketones. nih.gov These catalysts are proposed to operate through a dual activation mechanism. The thiourea (B124793) moiety activates the ketone carbonyl group through hydrogen bonding, while the amine component complexes with a reducing agent like catecholborane, delivering the hydride in a stereocontrolled manner. nih.gov While direct studies on 4-fluoro-2,3-dihydro-1H-inden-1-one are not extensively detailed in the provided results, the successful reduction of other p-fluoro-substituted ketones with high enantioselectivity (e.g., 97% ee) suggests the potential applicability of this method. nih.gov The development of new organocatalysts, including those based on Cinchona alkaloids, has expanded the scope of enantioselective fluorination and reduction reactions, highlighting the continuous progress in this field. princeton.edu
Transition Metal-Catalyzed Hydrogenations (e.g., Ruthenium complexes)
Transition metal complexes, particularly those of ruthenium, are highly effective for the asymmetric transfer hydrogenation (ATH) of ketones. nih.govorganic-chemistry.org These reactions typically utilize a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to reduce the ketone. nih.govnih.gov Ruthenium complexes containing chiral ligands, such as those derived from amino alcohols or diamines, can facilitate highly enantioselective reductions. For example, ruthenium-catalyzed ATH has been used to produce chiral alcohols with excellent yields and enantiomeric excesses (ee). nih.gov
A notable application of this methodology is in dynamic kinetic resolution (DKR), where the racemization of the starting ketone is coupled with a highly enantioselective reduction. nih.govdicp.ac.cn This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Ruthenium complexes like Ts-DENEB have proven effective in the ATH/DKR of related fluorinated ketones, achieving up to >99% ee and high diastereomeric ratios. nih.gov While direct data for 4-fluoro-2,3-dihydro-1H-inden-1-one is limited, the principles of ruthenium-catalyzed ATH and ATH/DKR are well-established and represent a powerful strategy for accessing enantiopure this compound. nih.govnih.govdicp.ac.cn
Table 1: Examples of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
| Catalyst | Substrate | Hydrogen Donor | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Ts-DENEB | N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones | HCOOH/NEt₃ | 70-96% | up to >99% | up to 99:1 |
Biocatalytic Transformations and Kinetic Resolution
Biocatalysis, utilizing whole cells of microorganisms or isolated enzymes, offers a green and highly selective method for the reduction of ketones. researchgate.net Alcohol dehydrogenases (ADHs) are particularly useful for this transformation, often exhibiting high enantioselectivity. researchgate.net Various microorganisms, including species of Lactobacillus and Acetobacter, have been screened for their ability to reduce ketones to chiral alcohols. researchgate.netnih.gov For instance, Lactobacillus paracasei has been used for the gram-scale production of (S)-1-(4-methoxyphenyl)ethanol with high yield and enantiomeric purity. researchgate.net
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another powerful biocatalytic strategy. researchgate.net Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. researchgate.netresearchgate.net For example, the lipase (B570770) from Burkholderia cepacia has been used to resolve racemic 2,2,2-trifluoro-1-(heteroaryl)ethanols. researchgate.net This approach can be applied to the racemic this compound, where one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomer and the acylated product. The synthesis of all four diastereoisomers of 1-fluoro-2-amino-indane has been achieved using a lipase resolution of cis-2-azido-1-indanol as a key step, demonstrating the utility of this method for preparing fluorinated indane derivatives. researchgate.net
Table 2: Examples of Biocatalytic Reductions and Resolutions
| Biocatalyst | Substrate | Reaction Type | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Lactobacillus paracasei BD28 | 4-methoxyacetophenone | Reduction | 95% | >99% (S) |
| Acetobacter pasteurianus GIM1.158 | 2-octanone | Reduction | 95.0% | >99.9% (R) |
| Burkholderia cepacia lipase | Racemic 2,2,2-trifluoro-1-(heteroaryl)ethanols | Kinetic Resolution (Acylation) | - | High |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical transformations to create efficient and elegant synthetic routes. nih.govnih.gov A chemoenzymatic approach to chiral fluorinated compounds can involve an initial enzymatic step to establish a key stereocenter, followed by chemical modifications. For example, an aldolase-catalyzed reaction between fluoropyruvate and an aromatic aldehyde can produce a chiral α-fluoro β-hydroxy acid with high enantiomeric excess. nih.gov This intermediate can then be further transformed chemically.
In the context of this compound, a potential chemoenzymatic route could involve the lipase-catalyzed resolution of a precursor, such as racemic cis-2-azido-1-indanol, followed by chemical steps to introduce the fluorine atom and reduce the ketone. researchgate.net The synthesis of various fluorinated chiral compounds has been achieved using such strategies, highlighting the power of combining enzymatic resolutions with chemical fluorination and other transformations. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles aim to design chemical processes that are environmentally benign. This includes the use of non-toxic reagents, renewable resources, and solvent-free or aqueous reaction conditions.
Solvent-Free Reaction Systems
Performing reactions without a solvent or in an environmentally friendly solvent like water can significantly reduce the environmental impact of a chemical process. researchgate.net While specific examples of solvent-free synthesis of this compound are not prevalent in the search results, the development of solvent-free catalytic hydrogenations of aldehydes has been reported. cityu.edu.hk These methods, which can be performed without the need for a base, show high industrial potential. cityu.edu.hk The application of such principles to the synthesis of this compound, for instance, through a solvent-free ruthenium-catalyzed hydrogenation of 4-fluoro-1-indanone (B1314931), would be a significant step towards a greener synthesis. Additionally, some biocatalytic reductions can be carried out in aqueous buffer systems, further aligning with green chemistry principles. nih.gov
Atom Economy and Reaction Efficiency Considerations
Catalytic hydrogenation and transfer hydrogenation are prime examples of atom-economical reactions. jocpr.com Catalytic hydrogenation, which utilizes molecular hydrogen (H₂) and a metal catalyst, theoretically offers 100% atom economy as all atoms of the reactants are incorporated into the product. jocpr.com However, the practical efficiency can be influenced by factors such as catalyst activity, selectivity, and the conditions required for the reaction.
In contrast, classical stoichiometric reductions, for instance using sodium borohydride (NaBH₄), often have lower atom economy due to the generation of inorganic byproducts. While effective, these methods produce waste streams that require disposal, adding to the environmental and economic cost of the synthesis.
The reaction efficiency is also a critical parameter, encompassing not just the chemical yield but also factors like reaction time, energy consumption, and ease of product isolation. The development of highly active catalysts that can operate under mild conditions (lower temperatures and pressures) is a key area of research to improve reaction efficiency. For instance, the use of microwave irradiation has been shown to significantly shorten reaction times in some synthetic transformations.
The table below illustrates a comparative analysis of different reduction methods for ketones, which can be applied to the synthesis of this compound, highlighting the trade-offs between atom economy and other practical considerations.
| Reduction Method | Typical Reagents | Atom Economy | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ru) | High (approaching 100%) jocpr.com | High atom economy, clean reaction. | Requires specialized equipment for handling hydrogen gas, potential safety concerns. |
| Asymmetric Transfer Hydrogenation | H-donor (e.g., isopropanol, formic acid), Chiral Catalyst | Moderate to High | Mild reaction conditions, high enantioselectivity. nih.gov | Atom economy is dependent on the hydrogen donor and its byproducts. |
| Stoichiometric Hydride Reduction | NaBH₄, LiAlH₄ | Low | Readily available reagents, often high yields. | Generates significant inorganic waste, safety concerns with LiAlH₄. |
| Enzymatic Reduction | Biocatalyst (e.g., alcohol dehydrogenase), Cofactor | High (in principle) | High enantioselectivity, mild conditions, environmentally friendly. | Can require specific pH and temperature, cofactor regeneration can be complex. |
Catalyst Design for Recycling and Reusability
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical synthesis, as it reduces costs and minimizes waste. numberanalytics.com For the synthesis of this compound, the design of recyclable catalysts for the reduction of 4-fluoro-1-indanone is a key research focus.
Heterogeneous Catalysts: One of the most effective strategies for catalyst recycling is the use of heterogeneous catalysts, which exist in a different phase from the reaction mixture. ecust.edu.cn This allows for easy separation by filtration. For the reduction of ketones, metal catalysts supported on solid materials like silica (B1680970), alumina, or carbon are commonly employed. For instance, Ru-TsDPEN catalysts immobilized on silica gel have shown remarkable activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones and can be recycled multiple times without a significant loss of performance. ecust.edu.cn
Homogeneous Catalysts with Recyclable Features: While homogeneous catalysts often exhibit higher activity and selectivity, their separation from the product can be challenging. To address this, strategies have been developed to impart recyclability to homogeneous catalysts. One approach is to attach the catalyst to a soluble polymer support, which allows for precipitation and recovery after the reaction. nih.gov For example, polyethylene (B3416737) glycol (PEG) has been used as a support for chiral catalysts in asymmetric transfer hydrogenation reactions, enabling facile recovery and reuse. nih.gov
Another innovative approach involves the use of ionic liquids as a solvent and catalyst support. The catalyst can be dissolved in the ionic liquid, and the product, being immiscible, can be easily separated by extraction. This allows for the ionic liquid-catalyst system to be reused in subsequent batches.
The design of magnetically separable catalysts is also a promising area. By incorporating a magnetic core, such as iron oxide nanoparticles, into the catalyst structure, the catalyst can be easily removed from the reaction mixture using an external magnet. researchgate.net
The table below presents various strategies for catalyst recyclability applicable to the synthesis of this compound.
| Recycling Strategy | Catalyst Design | Separation Method | Advantages | Potential Challenges |
| Heterogeneous Catalysis | Metal on solid support (e.g., Ru/Silica) | Filtration | Simple separation, robust catalysts. ecust.edu.cn | Lower activity compared to homogeneous counterparts, potential for metal leaching. numberanalytics.com |
| Polymer-Supported Catalysis | Catalyst attached to a soluble polymer (e.g., PEG) | Precipitation and filtration | Combines advantages of homogeneous catalysis with ease of separation. nih.gov | Potential for reduced catalyst activity due to the polymer backbone. |
| Ionic Liquid Systems | Catalyst dissolved in an ionic liquid | Extraction | High catalyst stability, potential for high efficiency. | Cost of ionic liquids, potential for product contamination. |
| Magnetic Nanoparticle Support | Catalyst immobilized on magnetic nanoparticles | Magnetic separation | Rapid and efficient separation. researchgate.net | Potential for catalyst deactivation over multiple cycles. |
Chemical Reactivity and Derivatization Pathways of 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Transformations Involving the Hydroxyl Functional Group
The hydroxyl group of 4-fluoro-2,3-dihydro-1H-inden-1-ol is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification and Etherification Reactions
Esterification: The reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst results in the formation of an ester. youtube.com For this compound, this reaction can be used to introduce a wide array of functional groups.
Etherification: The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then be reacted with an alkyl halide to yield an ether.
Oxidation Reactions and Product Scope
Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 4-fluoro-1-indanone (B1314931). thermofisher.comfishersci.cawikipedia.org This transformation is a key step in the synthesis of many indanone derivatives. Common oxidizing agents for this reaction include chromic acid, pyridinium (B92312) chlorochromate (PCC), and Swern oxidation reagents. The resulting 4-fluoro-1-indanone is a versatile intermediate for further functionalization. thermofisher.comfishersci.ca
| Starting Material | Product | Reagent |
| This compound | 4-fluoro-1-indanone | Chromic Acid |
| This compound | 4-fluoro-1-indanone | Pyridinium chlorochromate (PCC) |
| This compound | 4-fluoro-1-indanone | Swern Oxidation |
Nucleophilic Substitution Reactions at the Carbinol Position
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles at the carbinol carbon, including azides, cyanides, and thiols, leading to a broad range of substituted indane derivatives.
Reactivity of the Fluoro-Substituted Indane Core
The fluorine atom on the benzene (B151609) ring influences the reactivity of the aromatic system and provides a handle for further modifications.
| Reaction | Reagents | Product Position |
| Nitration | HNO₃, H₂SO₄ | Ortho/Para to Fluorine |
| Bromination | Br₂, FeBr₃ | Ortho/Para to Fluorine |
| Sulfonation | SO₃, H₂SO₄ | Ortho/Para to Fluorine |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho/Para to Fluorine |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ortho/Para to Fluorine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The carbon-fluorine bond of the fluoroindane core can participate in palladium-catalyzed cross-coupling reactions, although this typically requires harsh reaction conditions. mdpi.commdpi.comresearchgate.net A more common approach involves converting the hydroxyl group into a triflate, which is a much better leaving group for these reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The triflate of this compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents. wikipedia.orglibretexts.orgorganic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction can be used to introduce alkenyl groups onto the indane core.
| Coupling Partner | Catalyst System | Product |
| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted indane |
| Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Vinyl-substituted indane |
| Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl-substituted indane |
Ring-Opening and Rearrangement Reactions
A key transformation of the this compound scaffold involves its oxidation to the corresponding ketone, 4-fluoro-1-indanone. This intermediate is primed for ring expansion reactions, providing access to substituted naphthol derivatives. A notable example is the two-step ring expansion of 1-indanones to yield 2-halo-1-naphthols. acs.orgnih.gov This method demonstrates broad functional group tolerance and proceeds under mild conditions. acs.orgnih.gov
The process typically begins with the conversion of the 1-indanone (B140024) to a silyl (B83357) enol ether. Treatment of this intermediate with a source of dihalocarbene, such as from chloroform (B151607) or bromoform (B151600) in the presence of a strong base like potassium tert-butoxide, initiates the ring expansion. The reaction proceeds through a dihalocyclopropane intermediate which then undergoes rearrangement to furnish the 2-halo-1-naphthol. Subsequent desilylation yields the final product. acs.org While direct examples using 4-fluoro-1-indanone are not extensively detailed, the methodology's tolerance for various substituents on the indanone core suggests its applicability. acs.org
Another potential rearrangement pathway involves the copper-catalyzed insertion of alkenes into 2-aryl-1,3-indandiones, leading to 1,4-naphthoquinones. nih.gov Although this starts from a dione, it highlights the utility of the indane skeleton in constructing larger ring systems.
Table 1: Examples of Ring Expansion Reactions of Indanone Derivatives
| Starting Material (Indanone Derivative) | Reagents and Conditions | Product (Naphthol Derivative) | Yield (%) | Reference |
| 1-Indanone trimethylsilyl (B98337) enol ether | 1. t-BuOK, CHCl3, pentane, -78 °C to 23 °C; 2. HCl | 2-Chloro-1-naphthol | Not specified | acs.org |
| 1-Indanone tert-butyldimethylsilyl enol ether | t-BuOK, CHBr3, THF, 23 °C | 2-Bromo-1-naphthol | 72% | acs.org |
| 5-Methoxy-1-indanone tert-butyldimethylsilyl enol ether | t-BuOK, CHCl3, THF, 23 °C | 2-Chloro-6-methoxy-1-naphthol | 85% | acs.org |
| 6-Fluoro-1-indanone tert-butyldimethylsilyl enol ether | t-BuOK, CHCl3, THF, 23 °C | 2-Chloro-7-fluoro-1-naphthol | 81% | acs.org |
Strategies for Further Derivatization to Advanced Building Blocks
The this compound molecule is a precursor to a wide array of advanced building blocks, particularly heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The strategic functionalization of this scaffold can lead to the synthesis of novel bioactive molecules. beilstein-journals.orgnih.govnih.gov
One primary strategy involves leveraging the indanone intermediate. 1-Indanones are key precursors in the synthesis of various bioactive compounds, including those with anticancer properties. beilstein-journals.org For instance, 2-benzylidene-1-indanones have shown potent cytotoxicity against several human cancer cell lines. beilstein-journals.org The fluorine substituent on the aromatic ring of 4-fluoro-1-indanone can modulate the electronic properties and biological activity of such derivatives.
Furthermore, the indane framework can be a starting point for the construction of fused heterocyclic systems. The synthesis of polycyclic fused heterocycles is a significant area of research, with applications in various fields. researchgate.net Methodologies for creating fused pyrazole, triazole, imidazole, and pyrazine (B50134) rings can potentially be adapted to derivatives of this compound. researchgate.netresearchgate.net For example, the synthesis of indane-2-imidazole derivatives has been reported, showcasing a pathway to nitrogen-containing heterocycles from an indane core. beilstein-journals.org
The introduction of nitrogen-containing heterocycles is a common strategy to enhance the pharmacological profile of a molecule. nih.gov Synthetic routes to nitrogen-containing heterocycles often involve condensation reactions with amines, hydrazines, or other nitrogenous reagents. nih.govmdpi.com The hydroxyl group of this compound can be converted into a good leaving group or oxidized to a ketone to facilitate such reactions.
Another avenue for derivatization is through cycloaddition reactions. While not directly starting from this compound, the synthesis of fluorinated sulfur-containing heterocycles via cycloaddition reactions highlights a powerful strategy for creating complex fluorinated molecules. nih.gov The principles of these reactions could be applied to unsaturated derivatives of the title compound.
Table 2: Examples of Derivatization Strategies for Indane and Related Scaffolds
| Starting Scaffold | Reaction Type | Product Class | Potential Application | Reference |
| 1-Indanone | Aldol (B89426) Condensation | 2-Benzylidene-1-indanones | Anticancer agents | beilstein-journals.org |
| 1-Indanone | Friedel–Crafts Acylation | Fluorinated Polyaromatic Hydrocarbons | Materials Science | beilstein-journals.org |
| 2-Aminocarboxamides | Domino Ring Closure, Click Reaction, RDA Reaction | Isoindolo[2,1-a]quinazolinones, Dihydropyrimido[2,1-a]isoindole-2,6-diones | Pharmaceutical Chemistry | researchgate.net |
| 1,2-Diheteroatom-functionalized Arenes | Reaction with Fluoroalkyl Amino Reagents (FARs) | Fluoroalkylated Benzimidazoles, Benzothiazoles | Medicinal Chemistry | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-fluoro-2,3-dihydro-1H-inden-1-ol. By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's framework and stereochemistry can be assembled.
A cohesive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the foundational data for assigning the chemical structure of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For a related compound, 5-fluoro-2,3-dihydro-1H-inden-1-ol, the proton spectrum shows characteristic multiplets for the aromatic protons, a triplet for the hydroxyl proton, and complex multiplets for the aliphatic protons of the five-membered ring. rsc.org The specific chemical shifts and coupling constants are instrumental in assigning each proton to its respective position in the molecule.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The number of signals corresponds to the number of unique carbon atoms. For instance, in 5-fluoro-2,3-dihydro-1H-inden-1-ol, the spectrum displays distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic doublet due to C-F coupling, and signals for the aliphatic carbons. rsc.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. emerypharma.com
¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il It provides a distinct signal for the fluorine atom, and its chemical shift is characteristic of its electronic environment. ucsb.edu The coupling between the fluorine atom and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) observed in the respective NMR spectra provides crucial connectivity information. researchgate.net The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. huji.ac.il
A representative table of expected NMR data for this compound, based on related structures, is provided below.
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 7.5 | Multiplet | Aromatic Protons |
| ¹H | ~5.3 | Triplet/Doublet of Doublets | H-1 (CH-OH) |
| ¹H | 2.8 - 3.2 | Multiplet | H-3 (CH₂) |
| ¹H | 1.9 - 2.6 | Multiplet | H-2 (CH₂) |
| ¹³C | 140 - 165 (d) | Doublet | C-4 (C-F) |
| ¹³C | 110 - 145 | Singlets/Doublets | Aromatic Carbons |
| ¹³C | ~75 | Singlet | C-1 (CH-OH) |
| ¹³C | 30 - 40 | Singlet | C-2/C-3 (CH₂) |
| ¹⁹F | -110 to -120 | Multiplet | F-4 |
| Note: This is a predictive table based on analogous compounds. Actual values may vary. |
To unambiguously establish the connectivity and relative stereochemistry of this compound, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically over two or three bonds. This allows for the tracing of the proton connectivity within the five-membered ring and the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. emerypharma.comsdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing definitive one-bond ¹H-¹³C correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular framework by connecting fragments identified through COSY and HSQC. For example, it can show correlations from the H-1 proton to carbons in the aromatic ring, confirming the fusion of the five-membered ring to the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the relative stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly coupled through bonds. youtube.com For this compound, NOESY can reveal the spatial relationship between the proton at the chiral center (C-1) and the protons on the adjacent methylene (B1212753) groups (C-2 and C-3), helping to establish the relative orientation of the hydroxyl group.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govpnnl.gov This precision allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The ability to resolve isotopic clusters further confirms the elemental composition. nih.gov
| Compound Name | Molecular Formula | Predicted Monoisotopic Mass (Da) |
| This compound | C₉H₉FO | 152.0637 |
| (4-fluoro-2,3-dihydro-1h-inden-1-yl)hydrazine hydrochloride | C₉H₁₁FN₂ | Not Applicable |
| 5-fluoro-2,3-dihydro-1H-inden-1-ol | C₉H₉FO | 152.0637 |
| 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one | C₁₀H₉FO₃S | 228.0256 |
| 7-Fluoro-2,3-dihydro-1H-inden-4-ol | C₉H₉FO | 152.0637 |
| 2-fluoro-2,3-dihydro-1h-inden-1-ol | C₉H₉FO | 152.0637 |
| 4 Fluoro 2 Methyl 2,3 Dihydro 1H Inden 1 One | C₁₀H₉FO | 164.0637 |
| 2-(4-Fluorophenyl)indole | C₁₄H₁₀FN | 211.0797 |
| 4-fluoromethylbenzylamine | C₈H₁₀FN | 139.0797 |
Chiral Chromatography for Enantiomeric Excess and Purity Determination
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantioselective separation of this compound. The selection of an appropriate CSP is critical and is often determined through a screening process, as structural similarity does not guarantee similar behavior on chiral phases. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely employed due to their broad applicability and excellent chiral recognition capabilities. nih.gov
The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. sigmaaldrich.com The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. For compounds like this compound, interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the CSP are crucial for achieving effective chiral recognition. sigmaaldrich.com
The choice of mobile phase also plays a significant role in optimizing the separation. In normal-phase chromatography, non-polar solvents like hexane (B92381) and isopropanol (B130326) are common, while in reversed-phase mode, mixtures of water with acetonitrile (B52724) or methanol (B129727) are used. sigmaaldrich.comsigmaaldrich.com The composition of the mobile phase can be adjusted to fine-tune the enantioselectivity and resolution. sigmaaldrich.com
Table 1: HPLC Chiral Separation Parameters
| Parameter | Description | Typical Values/Conditions |
| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Normal Phase, Reversed Phase, or Polar Organic Mode | n-Hexane/Isopropanol, Water/Acetonitrile, Methanol/Ethanol |
| Flow Rate | Rate at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min |
| Detection | UV detector set at a wavelength where the analyte absorbs. | 220-280 nm |
| Temperature | Column temperature can influence selectivity and resolution. | 20 - 40 °C |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) with chiral columns offers a high-resolution method for the separation of volatile chiral compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability. The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. restek.com These cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the enantiomers of the analyte. restek.com
The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. The shape and size of the cyclodextrin cavity, as well as the nature of the substituents on the cyclodextrin, determine the enantioselectivity. restek.com Columns with modified cyclodextrins, such as those with acetyl or tert-butyl dimethylsilyl groups, offer a range of selectivities for various types of chiral molecules. restek.com
Table 2: GC Chiral Column Characteristics
| Column Type | Stationary Phase Composition | Application Notes |
| Beta-DEX | 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | Offers unique selectivity for various chiral compounds. restek.com |
| Gamma-DEX | Permethylated gamma-cyclodextrin | Suitable for a broad range of chiral separations. |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.net This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice. nih.gov
For determining the absolute configuration, the anomalous dispersion (or Bijvoet) method is often employed. researchgate.net This requires the presence of a heavy atom in the crystal structure or the use of X-ray radiation with a wavelength near the absorption edge of one of the atoms present. The differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) allow for the unambiguous assignment of the absolute configuration. researchgate.net
In cases where obtaining a crystal of the parent compound is challenging, derivatization with a chiral auxiliary of known absolute configuration can be used. The absolute configuration of the new stereocenters can then be determined relative to the known center. thieme-connect.de
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that are fundamental for assessing the chirality of this compound.
Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of the rotation are characteristic of the enantiomer and its concentration. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-). wikipedia.org The specific rotation, [α], is a standardized value that is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. The shape and sign of the CD spectrum are unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical predictions from quantum mechanical calculations. nih.govresearchgate.net This technique is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the aromatic ring in this compound.
Theoretical and Computational Chemistry Studies of 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol and Its Reactions
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the molecule's electronic characteristics and conformational preferences.
DFT studies are instrumental in characterizing the electronic landscape of 4-fluoro-2,3-dihydro-1H-inden-1-ol. These calculations typically involve optimizing the molecule's geometry to find its lowest energy structure and then computing various electronic properties. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. dntb.gov.uaeurjchem.comnih.gov
Key electronic descriptors obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it indicates the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential around the electronegative oxygen and fluorine atoms, identifying them as potential sites for hydrogen bonding or coordination.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These are representative values based on DFT studies of similar aromatic fluorine and alcohol compounds. Actual values would require specific computation.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -0.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.7 eV | Indicates high electronic stability and low reactivity |
| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule |
The non-planar five-membered ring in this compound gives rise to different conformations. By analogy to its parent compound, 1-indanol (B147123), the primary conformers are defined by the position of the hydroxyl group, which can be either axial or equatorial with respect to the puckered ring. mpg.dersc.org
Computational methods can map the potential energy surface (PES) of the molecule, identifying stable conformers (local minima) and the energy barriers between them (saddle points). rsc.orgnumberanalytics.com For this compound, calculations would explore the relative energies of the axial and equatorial conformers. The presence of the electron-withdrawing fluorine atom on the aromatic ring can influence the puckering of the cyclopentyl ring and the relative stability of the conformers through stereoelectronic effects, such as gauche effects or dipole-dipole interactions. nih.govnih.govresearchgate.netresearchgate.net Studies on similar fluorinated rings suggest that fluorine can stabilize specific conformations through hyperconjugation and electrostatic interactions. researchgate.net A thorough analysis would reveal which conformer is the global minimum and the energy required for interconversion.
Table 2: Hypothetical Conformational Energy Analysis Based on conformational studies of 1-indanol and other fluorinated cyclic systems.
| Conformer | Description | Calculated Relative Energy (kcal/mol) | Expected Population at 298 K |
|---|---|---|---|
| Equatorial | -OH group is in the equatorial position | 0.00 (Global Minimum) | ~75% |
| Axial | -OH group is in the axial position | +0.75 | ~25% |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate experimental findings or aid in structural elucidation.
NMR Chemical Shifts: DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. biorxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of each conformer and then averaging them based on their Boltzmann population, a theoretical spectrum can be generated. columbia.edu These predictions are particularly valuable for assigning specific resonances and for understanding how the fluorine substituent electronically influences the chemical shifts of nearby protons and carbons.
Vibrational Frequencies: The theoretical infrared (IR) spectrum can be computed by calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational modes and their corresponding frequencies and intensities. dntb.gov.ua Comparing the calculated spectrum with the experimental one can help assign specific absorption bands to functional group vibrations, such as the O-H stretch or the C-F stretch.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis region. researchgate.net The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength for each transition. For this compound, TD-DFT can predict the π→π* transitions of the aromatic system and assess how the fluorine and hydroxyl substituents shift these absorptions compared to unsubstituted indane. mpg.de
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data This table demonstrates how theoretical values are compared with experimental data. Specific values for the target compound are not publicly available.
| Spectroscopy | Parameter | Predicted Value (Illustrative) | Purpose of Calculation |
|---|---|---|---|
| ¹³C NMR | C1 Chemical Shift (ppm) | 76.5 | Confirm resonance assignment |
| ¹⁹F NMR | C4-F Chemical Shift (ppm) | -118.0 | Probe electronic environment of F atom |
| IR | O-H Stretch (cm⁻¹) | 3610 | Assign vibrational modes |
| UV-Vis | λmax (nm) | 268 | Identify electronic transitions |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a static picture of molecules, molecular modeling and dynamics simulations allow for the study of their movement and interactions over time, which is crucial for understanding reaction mechanisms.
Computational methods can map the entire energy profile of a chemical reaction, from reactants to products. nih.govresearchgate.net A common synthetic route to this compound is the reduction of the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one. Theoretical analysis of this transformation would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the ketone and the alcohol.
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactant and product. matlantis.com
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key determinant of the reaction rate.
This analysis provides a detailed picture of the reaction mechanism, including the geometry of the transition state, which is impossible to observe directly through experiment.
Creating the chiral center at the C1 position with high enantioselectivity is a primary goal in the synthesis of this molecule. This is typically achieved through asymmetric catalysis, for example, by the asymmetric hydrogenation of the prochiral ketone precursor. mdpi.comchiralpedia.com Molecular modeling and dynamics simulations are invaluable for understanding the origins of this stereoselectivity. iitb.ac.in
The process involves building a computational model of the catalyst-substrate complex. Molecular docking can be used to generate initial plausible binding poses of the ketone within the chiral pocket of the catalyst. Subsequently, molecular dynamics (MD) simulations can be run on these complexes. MD simulations track the atomic motions over time, allowing researchers to observe the dynamic interactions between the catalyst and the substrate. yale.edu
By analyzing these simulations, one can identify the key non-covalent interactions (e.g., hydrogen bonds, steric hindrance, π-stacking) that stabilize the transition state leading to one enantiomer over the transition state leading to the other. uwindsor.ca This analysis explains why the catalyst favors one specific pathway, resulting in a high enantiomeric excess of the desired product.
Table 4: Hypothetical Key Interactions in a Catalyst-Substrate Model for Asymmetric Reduction Illustrative interactions between 4-fluoro-2,3-dihydro-1H-inden-1-one and a hypothetical chiral catalyst.
| Interaction Type | Interacting Groups | Role in Stereoselectivity |
|---|---|---|
| Hydrogen Bond | Ketone C=O with Catalyst N-H | Orients the substrate in the active site |
| Steric Repulsion | Aromatic ring of substrate with bulky catalyst ligand | Destabilizes the transition state leading to the undesired enantiomer |
| π-π Stacking | Fluorinated benzene (B151609) ring with catalyst's aromatic ligand | Stabilizes the transition state leading to the desired enantiomer |
Quantitative Structure-Reactivity Relationship (QSAR) Predictions in Fluoroindanol Chemistry
Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. scienceforecastoa.com This method is pivotal in modern drug discovery and chemical research, as it allows for the prediction of the properties of new or yet-to-be-synthesized compounds, thereby prioritizing experimental efforts. nih.govnih.gov In the context of fluoroindanol chemistry, QSAR models can provide valuable insights into how structural modifications, such as the position and nature of substituents on the indanol scaffold, influence their reactivity.
The development of a reliable QSAR model involves several key steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. frontiersin.orgnih.gov
While specific QSAR studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from research on structurally related indanone and indanol derivatives. These studies provide a framework for understanding which molecular features are critical for their reactivity and biological interactions.
Key Molecular Descriptors in Indanone and Indanol QSAR Models
Research on substituted indanone derivatives, which are structurally analogous to indanols, has identified several classes of molecular descriptors that are crucial in predicting their biological activity. nih.govnih.gov These descriptors quantify various aspects of a molecule's physicochemical properties.
A QSAR analysis of acetylcholinesterase inhibitors based on the indanone scaffold revealed that electronic and quantum chemical parameters are particularly significant. nih.gov For instance, the magnitude of the dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) were found to be key predictors of inhibitory potency. nih.gov The absence of steric or bulk parameters in this particular model suggested that there is considerable space around the indanone ring within the biological target's active site, allowing for a range of substituents. nih.gov
In another study focusing on 2-substituted 1-indanone (B140024) derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were successfully developed. nih.gov These models consider the three-dimensional fields surrounding the molecules and provided insights into the steric, electrostatic, and hydrophobic requirements for binding affinity. nih.gov The contour maps generated from these models indicated that modifying a nitrogen-containing moiety to be more hydrophobic and bulkier with a high partial positive charge could enhance binding affinity. nih.gov
For phenolic compounds, which share the hydroxyl functional group with indanols, QSAR studies have highlighted the importance of descriptors such as the heat of formation (Hf), the number of hydroxyl groups, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
Based on these related studies, a hypothetical QSAR model for predicting the reactivity of this compound and its derivatives would likely incorporate a combination of the following descriptors:
| Descriptor Class | Specific Examples | Potential Influence on Reactivity |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Govern electrostatic interactions, susceptibility to nucleophilic/electrophilic attack, and charge distribution. The fluorine atom's high electronegativity would significantly impact these properties. |
| Steric/Topological | Molecular Volume, Surface Area, Principal Moments of Inertia | Define the size and shape of the molecule, influencing how it fits into a binding site or approaches another reactant. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Determines the compound's distribution between aqueous and lipid phases, crucial for bioavailability and interaction with hydrophobic pockets in enzymes. |
| Quantum Chemical | Heat of Formation, Fukui Indices | Provide insights into the molecule's stability and the reactivity of specific atomic sites. |
| Structural | Number of Hydrogen Bond Donors/Acceptors, Number of Rotatable Bonds | Relate to the potential for specific intermolecular interactions and conformational flexibility. |
Predictive Models and Their Validation
The relationship between these descriptors and the observed reactivity is typically established using statistical methods. Multiple Linear Regression (MLR) is a common starting point, yielding an equation that linearly combines the most influential descriptors. scienceforecastoa.com More advanced techniques, such as Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can capture more complex, non-linear relationships. frontiersin.orgnih.gov
A crucial aspect of any QSAR study is model validation. This ensures that the model is not only capable of explaining the variance in the training set of compounds but can also accurately predict the activity of new, untested compounds. nih.gov Common validation techniques include internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a dedicated test set of compounds (predictive r²). nih.govnih.gov A robust and predictive QSAR model must demonstrate strong statistical performance in these validation tests.
For fluoroindanol chemistry, a well-validated QSAR model could be a powerful tool for:
Predicting Reactivity: Estimating the reaction rates or equilibrium constants for various chemical transformations.
Guiding Synthesis: Prioritizing the synthesis of novel derivatives with potentially enhanced or desired reactivity profiles.
Mechanistic Insights: Providing a deeper understanding of the structural features that govern the chemical behavior of fluoroindanols.
The insights gained from QSAR studies on related indanone and phenolic compounds provide a solid foundation for the future development of predictive models for this compound and other fluoroindanol derivatives. nih.govnih.govnih.gov Such models would be invaluable for accelerating research and development in areas where these compounds are of interest.
Applications of 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereogenic center at the C-1 position makes 4-fluoro-2,3-dihydro-1H-inden-1-ol an important chiral precursor. The enantiomerically pure forms, such as (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol, serve as valuable starting materials for the asymmetric synthesis of more complex molecular architectures. The hydroxyl group can be readily derivatized or transformed, while the fluorine atom and the indane scaffold provide specific steric and electronic properties to the target molecules.
While detailed, publicly available research on the direct use of this compound in the total synthesis of complex natural products or pharmaceuticals is limited, its structural motifs are found in various biologically active compounds. The general strategy involves leveraging the existing chirality of the indanol to introduce new stereocenters with high selectivity. For instance, the alcohol functionality can be oxidized to the corresponding indanone, which can then undergo a variety of enantioselective transformations.
Key transformations that can be envisioned starting from chiral this compound include:
Ether and Ester Formation: The hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of a wide range of substituents.
Nucleophilic Substitution: Activation of the hydroxyl group, for example by conversion to a tosylate or mesylate, facilitates nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functionalities.
Oxidation and Subsequent Derivatization: Oxidation to 4-fluoro-1-indanone (B1314931) opens up a plethora of synthetic possibilities, including aldol (B89426) condensations, Michael additions, and Baeyer-Villiger oxidations.
The development of novel synthetic methods often utilizes structurally similar racemic secondary alcohols for the synthesis of complex chiral molecules like fluorenols through enantioconvergent processes. This highlights the potential of this compound as a substrate for similar advanced catalytic systems.
Utility in the Construction of Diverse Fluorinated Scaffolds
The this compound scaffold is an excellent starting point for the synthesis of a variety of other fluorinated molecules. The fluorine atom on the aromatic ring can influence the reactivity of the ring in electrophilic aromatic substitution reactions and can also participate in directing metallation reactions.
While specific examples of a broad range of scaffolds derived directly from this compound are not extensively documented, the synthesis of related fluorinated heterocyclic compounds demonstrates the potential utility of such building blocks. For example, fluorinated indazoles and isoquinolines have been synthesized through various modern synthetic methodologies. nih.govliv.ac.uk The indane core of this compound can, in principle, be modified through ring-opening or rearrangement reactions to generate novel fluorinated carbocyclic and heterocyclic systems.
The table below showcases some examples of fluorinated indane and related derivatives that highlight the diversity of accessible structures.
| Compound Name | Molecular Formula | Structural Class |
| 4-fluoro-2,3-dihydro-1H-inden-1-one | C₉H₇FO | Fluorinated Indanone |
| 4-Fluoro-1H-indole-2,3-dione | C₈H₄FNO₂ | Fluorinated Indole Dione |
| (4-fluoro-2,3-dihydro-1h-inden-1-yl)hydrazine | C₉H₁₁FN₂ | Fluorinated Indane Hydrazine |
This table is generated based on available chemical information and demonstrates the potential for structural diversity.
Development of Libraries of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Research (excluding biological activity)
The systematic modification of a lead compound to understand how structural changes affect its chemical and physical properties is a fundamental aspect of chemical research. This compound is an attractive scaffold for the generation of chemical libraries for such structure-activity relationship (SAR) studies. The presence of distinct functional groups—the aromatic fluorine, the hydroxyl group, and the aliphatic cyclopentyl ring—allows for targeted derivatization at multiple points.
Although specific, large-scale chemical libraries based on this compound for non-biological SAR are not widely reported in the literature, the principles of library design can be readily applied. Derivatization procedures in drug analysis often involve the modification of hydroxyl and amino groups to enhance detectability and separation, and similar strategies can be employed to create a library of related compounds for systematic study. psu.eduresearchgate.net
A hypothetical library derived from this compound could explore variations in:
The Hydroxyl Group: Conversion to a series of esters or ethers with varying chain lengths, branching, or electronic properties.
The Aromatic Ring: Introduction of additional substituents on the fluorinated benzene (B151609) ring, guided by the directing effects of the fluorine atom and the alkyl portion of the indane ring.
The Aliphatic Ring: Modification of the cyclopentyl ring, although this would require more complex synthetic transformations.
Such a library would be invaluable for studying the impact of fluorination and chirality on properties like solubility, crystallinity, and reactivity in various chemical transformations.
Applications in Materials Science and Specialty Chemical Synthesis
The unique electronic and structural features of this compound make it a promising candidate for applications in materials science and as a precursor for specialty chemicals. Fluorinated compounds are known to possess distinct properties such as altered polarity, increased thermal stability, and unique intermolecular interactions, which are highly desirable in the design of advanced materials.
While direct polymerization of this compound has not been extensively documented, its potential as a monomer or a precursor to a monomer is significant. The hydroxyl group could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, to create a fluorinated monomer for the synthesis of specialty polymers. researchgate.net Such polymers could exhibit interesting properties like low dielectric constants, high thermal stability, and specific surface properties. The synthesis of novel fluorinated polyimides from fluorinated diamine monomers showcases the importance of such building blocks in creating high-performance polymers. researchgate.net
Furthermore, the indane scaffold, particularly when functionalized with coordinating groups, can be used to synthesize ligands for metal catalysis or functional dyes. The synthesis of fluorinated ligands is an active area of research, as the fluorine atoms can tune the electronic properties of the metal center, influencing catalytic activity and selectivity. liv.ac.uknsf.gov The development of fluorinated ligands for applications in catalysis and the synthesis of fluorinated phthalocyanine (B1677752) complexes for their photophysical properties underscore the potential of fluorinated building blocks in creating functional molecules. nsf.gov
The table below lists some related compounds and their applications in materials science, illustrating the potential of the this compound scaffold.
| Related Compound Class | Application Area |
| Fluorinated Indazoles | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) liv.ac.uk |
| Fluorinated Polyimides | Microelectronics (low-dielectric-constant materials) researchgate.net |
| Fluorinated Ligands | Homogeneous Catalysis, Functional Dyes liv.ac.uknsf.gov |
This table provides examples of applications for structurally related compounds, suggesting potential avenues for the use of this compound.
Conclusion and Future Research Perspectives
Summary of Key Achievements and Methodological Advances in 4-fluoro-2,3-dihydro-1H-inden-1-ol Chemistry
The primary and most established method for the synthesis of this compound is the reduction of its corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one. This precursor is commercially available and can be synthesized through various methods, including the intramolecular Friedel–Crafts acylation of fluorinated phenylpropanoic acid derivatives. nih.govbeilstein-journals.org
The reduction of the ketone to the desired alcohol is typically achieved using standard hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation, offering good yields and selectivity for the carbonyl group. nih.govgoogle.com The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the indanone, followed by protonation of the resulting alkoxide to yield the alcohol. beilstein-journals.orgnih.govgoogle.com
While the straightforward reduction of 4-fluoro-1-indanone (B1314931) provides the racemic alcohol, a significant advancement in the field is the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound. Asymmetric synthesis is crucial as the biological activity of chiral molecules often resides in a single enantiomer. Methodologies for the enantioselective synthesis of related compounds often employ biocatalysis, utilizing enzymes such as reductases to achieve high enantiomeric excess. These biocatalytic reductions offer a green and efficient alternative to traditional chiral chromatography or the use of chiral resolving agents.
Spectroscopic characterization is essential for the unambiguous identification of this compound. While specific spectral data for the 4-fluoro isomer is not extensively published in readily accessible literature, data for the closely related 5-fluoro-2,3-dihydro-1H-inden-1-ol provides valuable insight. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent, as well as signals for the benzylic proton on the hydroxyl-bearing carbon and the methylene (B1212753) protons of the five-membered ring. The 13C NMR spectrum would similarly display distinct signals for the fluorinated aromatic ring and the aliphatic carbons of the indane core. researchgate.net
Identification of Emerging Challenges and Research Opportunities
Despite the progress made, several challenges and opportunities remain in the chemistry of this compound. A primary challenge is the development of more efficient and scalable enantioselective synthetic routes. While biocatalysis shows promise, the identification and engineering of robust enzymes with high specificity for 4-fluoro-1-indanone are ongoing areas of research. The development of novel chiral catalysts for asymmetric reduction or other enantioselective transformations would be a significant contribution.
Furthermore, a more detailed and publicly available repository of spectroscopic and physicochemical data for this compound and its derivatives is needed. This would facilitate its identification and use by a broader range of researchers.
The exploration of the reactivity of the fluorine atom and the hydroxyl group in this compound presents further research opportunities. Investigating reactions that selectively modify these functional groups could lead to a wider array of novel derivatives with potentially interesting biological properties. For instance, the fluorine atom can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring, opening avenues for unique chemical transformations.
Proposed Directions for Novel Synthetic Methodologies and Expanded Applications of this compound
Future research in this area should focus on the development of novel and more versatile synthetic methodologies. This includes the exploration of continuous flow processes for the reduction of 4-fluoro-1-indanone, which could offer advantages in terms of safety, scalability, and efficiency. Moreover, the investigation of one-pot or tandem reactions that combine the synthesis of the indanone precursor with its subsequent reduction and derivatization would be a highly efficient approach to generate a library of diverse molecules.
The application of this compound as a building block in medicinal chemistry is a key area for expansion. Its structural motif is found in various biologically active compounds. For example, the indane core is a feature of certain kinase inhibitors and other therapeutic agents. nih.gov The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. Therefore, this compound represents a valuable starting material for the synthesis of novel fluorinated analogs of known drugs or for the discovery of new bioactive molecules. Future work should involve the strategic incorporation of this building block into the synthesis of targeted libraries of compounds for screening against various biological targets.
Q & A
What are the common synthetic routes for 4-fluoro-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves multi-step reactions starting from fluorinated indanone precursors. A key method includes the reduction of 4-fluoroindanone derivatives using sodium borohydride (NaBH₄) or catalytic hydrogenation under inert conditions . For example, enantioselective synthesis employs chiral catalysts like (S,S)-TsDPEN-RuCl(p-cymene), achieving up to 98% enantiomeric excess (ee) via asymmetric hydrogenation .
Optimization Tips :
- Control temperature (e.g., 0–25°C) to minimize side reactions.
- Use chromatographic purification (silica gel, hexane/ethyl acetate eluent) to isolate high-purity products .
How is this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃): Peaks at δ 1.4 (m, 1H), 5.25 (qv, J = 6.0 Hz, 1H), and aromatic protons at δ 6.95–7.35 .
- ¹³C NMR : Key signals include δ 24.50 (CH₂), 70.70 (C-OH), and 165.0 (d, J = 250.0 Hz, C-F) .
X-ray Crystallography : Used to confirm absolute configuration, especially for enantiomers. NOE experiments (e.g., DPFGSE-NOE) validate spatial arrangements .
What strategies are effective for resolving enantiomers and determining enantiomeric purity?
Advanced Research Question
Chiral Resolution :
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol eluents .
- Kinetic Resolution : Enzymatic hydrolysis with lipases or esterases to isolate (R)- or (S)-enantiomers .
Enantiomeric Excess (ee) Determination : - Chiral HPLC : Compare peak areas of enantiomers.
- Polarimetry : Measure optical rotation ([α]D²⁰ = ±17.0 for (R)- and (S)-forms) .
How can contradictory spectroscopic data be addressed during structural elucidation?
Advanced Research Question
Common Contradictions : Discrepancies in NMR chemical shifts due to solvent effects or dynamic processes (e.g., ring puckering).
Resolution Methods :
- Variable Temperature NMR : Identify conformational exchange broadening (e.g., at −90°C) .
- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) .
- X-ray Diffraction : Resolve ambiguities in stereochemistry .
What computational modeling approaches predict the reactivity and stability of this compound?
Advanced Research Question
Key Methods :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes.
Software Tools : Gaussian (for electronic structure), GROMACS (for MD) .
What are the potential pharmacological applications of this compound?
Basic Research Question
While direct biological data is limited, structural analogs show:
- Neuroprotective Activity : As intermediates in Alzheimer’s drug candidates (e.g., Ladostigil) .
- Antimicrobial Potential : Fluorine enhances membrane permeability and target binding .
Future Directions : - Screen against kinase or GPCR targets using molecular docking.
- Assess cytotoxicity via MTT assays in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
